2-Ethyl-5-(2-nitroanilino)-5-oxopentanoic acid
Overview
Description
2-Ethyl-5-(2-nitroanilino)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C13H16N2O5 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
The exact mass of the compound 2-ethyl-5-[(2-nitrophenyl)amino]-5-oxopentanoic acid is 280.10592162 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
HIV-Protease Activity Detection
2-ethyl-5-[(2-nitrophenyl)amino]-5-oxopentanoic acid and its derivatives have been utilized in the development of chromogenic protease substrates. These substrates allow for the spectrophotometric detection of HIV-protease activity, marking a significant advancement in monitoring the enzymatic activity associated with HIV. This application demonstrates the compound's role in facilitating HIV research and therapy development (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Synthesis of Tetrahydroquinoline Derivatives
Research into the synthesis of tetrahydroquinoline derivatives using 2-ethyl-5-[(2-nitrophenyl)amino]-5-oxopentanoic acid-related compounds has been reported. These derivatives have potential implications in medicinal chemistry, showcasing the compound's versatility and its contribution to the development of new therapeutic agents (Bombarda, Erba, Gelmi, & Pocar, 1992).
Amorphous Polymers for Optical Storage
The compound has also been explored in the synthesis of amorphous polymers with applications in reversible optical storage. These polymers exhibit significant photoinduced birefringence, underscoring the potential of 2-ethyl-5-[(2-nitrophenyl)amino]-5-oxopentanoic acid derivatives in advanced materials science and optical data storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).
Antitumor Activity
Derivatives of 2-ethyl-5-[(2-nitrophenyl)amino]-5-oxopentanoic acid have been evaluated for their antitumor activities. These studies contribute to our understanding of the compound's potential in cancer treatment, expanding its application beyond its basic chemical properties into clinical oncology research (Temple, Rener, Waud, & Noker, 1992).
Properties
IUPAC Name |
2-ethyl-5-(2-nitroanilino)-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-2-9(13(17)18)7-8-12(16)14-10-5-3-4-6-11(10)15(19)20/h3-6,9H,2,7-8H2,1H3,(H,14,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWPYFLGAQXKGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)NC1=CC=CC=C1[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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